molecular formula C6H7F3O B2468807 1-[1-(Trifluoromethyl)cyclopropyl]ethanone CAS No. 1935220-46-4

1-[1-(Trifluoromethyl)cyclopropyl]ethanone

Cat. No. B2468807
CAS RN: 1935220-46-4
M. Wt: 152.116
InChI Key: RNHLQUUJBNLQQV-UHFFFAOYSA-N
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Description

“1-[1-(Trifluoromethyl)cyclopropyl]ethanone” is a chemical compound with the molecular formula C6H7F3O . It has an average mass of 152.114 Da and a monoisotopic mass of 152.044907 Da .


Molecular Structure Analysis

The InChI code for “1-[1-(Trifluoromethyl)cyclopropyl]ethanone” is 1S/C6H7F3O/c1-4(10)5(2-3-5)6(7,8)9/h2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound “1-[1-(Trifluoromethyl)cyclopropyl]ethanone” has a molecular weight of 152.12 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Synthesis and Industrial Applications

  • Synthesis of Agricultural Fungicides : A study by Ji et al. (2017) details the synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a compound related to 1-[1-(Trifluoromethyl)cyclopropyl]ethanone, which is key for producing prothioconazole, an agricultural fungicide. The process described offers high yield and purity, suitable for industrial application (Ji et al., 2017).

  • Development of Chiral Intermediates for Medications : Guo et al. (2017) developed a method using ketoreductase to transform related compounds into chiral alcohols, which are crucial intermediates in the synthesis of medications like Ticagrelor, a treatment for acute coronary syndromes. This method is environmentally sound and has high productivity, indicating potential industrial applications (Guo et al., 2017).

Chemical Reaction Mechanisms and Synthesis

  • Photodeprotection Mechanisms : Guo et al. (2022) investigated the photodeprotection mechanisms of acetoxy-1,2,2-tri(aryl)ethanone, a compound similar in structure to 1-[1-(Trifluoromethyl)cyclopropyl]ethanone. The study provides insights into the reaction mechanisms, contributing to the development of new photolabile protecting groups for biorelevant molecules (Guo et al., 2022).

  • Quantum Mechanical Modeling : Cataldo et al. (2014) conducted a study on the structural and vibrational properties of related fluoromethylated compounds, contributing to the understanding of their reactivities and properties. This research can aid in the synthesis and application of similar compounds (Cataldo et al., 2014).

Synthesis of Specialized Compounds

  • Synthesis of Trifluoromethylated Compounds : Research by Denton et al. (2007) on the synthesis of trifluoromethyl-substituted cyclopropanes, which are structurally related to 1-[1-(Trifluoromethyl)cyclopropyl]ethanone, demonstrates a method to produce these compounds with high selectivity and efficiency. Such compounds have potential applications in various chemical industries (Denton et al., 2007).

Safety And Hazards

The safety data sheet (MSDS) for “1-[1-(Trifluoromethyl)cyclopropyl]ethanone” can provide detailed information about its hazards, handling precautions, and first aid measures . It’s important to refer to this document when handling the compound.

properties

IUPAC Name

1-[1-(trifluoromethyl)cyclopropyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O/c1-4(10)5(2-3-5)6(7,8)9/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHLQUUJBNLQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(Trifluoromethyl)cyclopropyl]ethanone

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